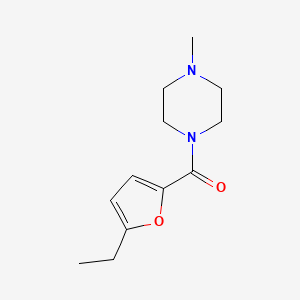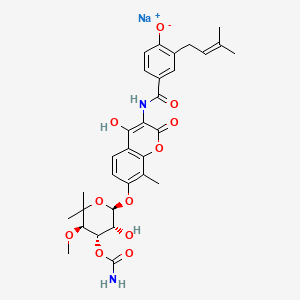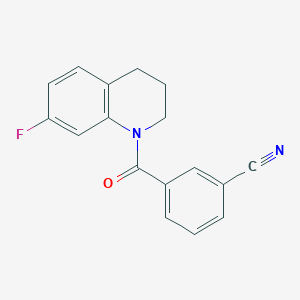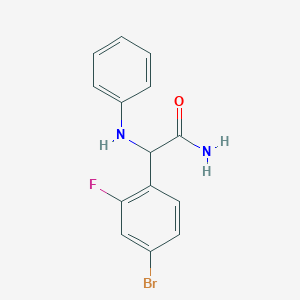
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Mecanismo De Acción
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and receptors involved in inflammation and tumor growth. It may also modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in in vitro studies. It has been reported to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to inhibit the growth of certain tumor cell lines, possibly by modulating the activity of the epidermal growth factor receptor (EGFR) and other signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments is its potential to modulate the activity of enzymes and receptors involved in inflammation and tumor growth. This makes it a potential candidate for drug discovery and development. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on cellular function and gene expression.
Métodos De Síntesis
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone involves a multi-step process that requires specialized knowledge in organic chemistry. The first step involves the reaction of 2-chloro-5-fluorobenzaldehyde with ethyl cyanoacetate to form a cyanoenone intermediate. The cyanoenone intermediate is then reacted with 2-methylpyrazine to form the final product. The synthesis of this compound requires careful control of reaction conditions and purification methods to ensure high yields and purity.
Aplicaciones Científicas De Investigación
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities in in vitro studies. It has also been reported to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug discovery.
Propiedades
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-10-8-18-13(9-17-10)15(20)19-6-2-3-11-4-5-12(16)7-14(11)19/h4-5,7-9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHDIQKAIWKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

